molecular formula C12H14O5 B1321371 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid CAS No. 898792-45-5

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Cat. No.: B1321371
CAS No.: 898792-45-5
M. Wt: 238.24 g/mol
InChI Key: SSGFEFAIKLRWNZ-UHFFFAOYSA-N
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Description

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 4-(2,6-dimethoxyphenyl)-4-hydroxybutyric acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(2,6-Dimethoxyphenyl)-4-hydroxybutyric acid
  • 4-(2,6-Dimethoxyphenyl)-4-oxopentanoic acid
  • 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid

Comparison: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-9-4-3-5-10(17-2)12(9)8(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGFEFAIKLRWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614081
Record name 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-45-5
Record name 2,6-Dimethoxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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